N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide, also known as PHT-427, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. PHT-427 is a member of the class of pyrrolidine-based compounds that have shown promising results in preclinical studies.
Wirkmechanismus
N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide inhibits the activity of Akt and PDK1 by binding to their respective ATP-binding sites. This prevents the phosphorylation and activation of Akt and downstream signaling pathways that promote cell survival and proliferation. This compound has also been shown to inhibit the activity of other protein kinases, such as PKCα and PKCβ, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to induce apoptosis and reduce the growth and proliferation of cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide is its specificity for Akt and PDK1, which makes it a potent inhibitor of these protein kinases. Another advantage is its ability to enhance the efficacy of other cancer treatments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential for off-target effects, which can affect the specificity and efficacy of the compound.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide. One direction is the development of more soluble analogs of the compound that can be administered more easily in vivo. Another direction is the study of this compound in combination with other cancer treatments to determine its potential for synergistic effects. Additionally, the study of this compound in different cancer types and patient populations can provide further insight into its potential as a cancer treatment.
Synthesemethoden
The synthesis of N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide involves a multi-step process that starts with the reaction of 3-phenyl-1,2,4-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butoxycarbonyl)-3-pyrrolidinamine to form the N-(tert-butoxycarbonyl)-3-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidine intermediate. The final product is obtained by removing the tert-butoxycarbonyl group using trifluoroacetic acid and reacting the resulting amine with methanesulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of Akt, a protein kinase that is often overexpressed in cancer cells and plays a key role in cell survival, proliferation, and metabolism. This compound has also been shown to inhibit the activity of PDK1, another protein kinase that is upstream of Akt and plays a role in its activation. By inhibiting both Akt and PDK1, this compound has the potential to induce apoptosis and reduce the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-21(18,19)16-11-7-8-17(9-11)13-14-12(15-20-13)10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJXCSVHABOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCN(C1)C2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.